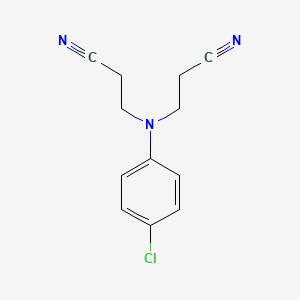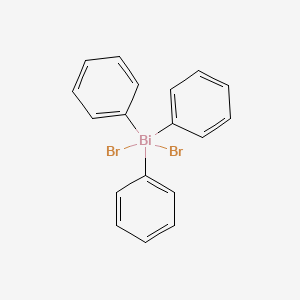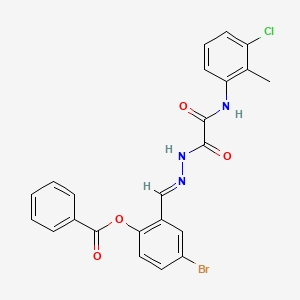
4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-chloro-2-methylaniline, which is then subjected to acylation reactions to introduce the oxoacetyl group.
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chloro and bromo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-BR-2-(2-((3-Chloro-4-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-BR-2-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
What sets 4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate apart from similar compounds is its specific substitution pattern and the presence of both chloro and bromo groups.
Propriétés
Numéro CAS |
881449-57-6 |
|---|---|
Formule moléculaire |
C23H17BrClN3O4 |
Poids moléculaire |
514.8 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H17BrClN3O4/c1-14-18(25)8-5-9-19(14)27-21(29)22(30)28-26-13-16-12-17(24)10-11-20(16)32-23(31)15-6-3-2-4-7-15/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
Clé InChI |
KAFJSILJOFCOHV-LGJNPRDNSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



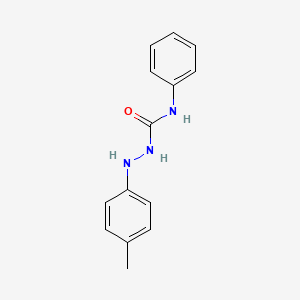
![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)

![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)
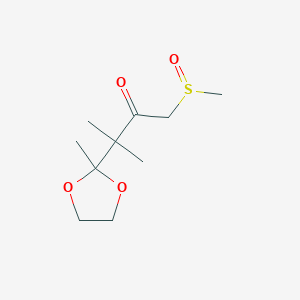
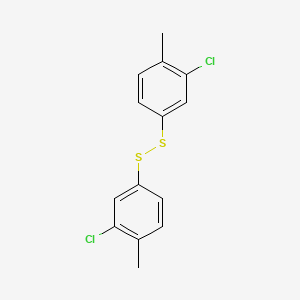
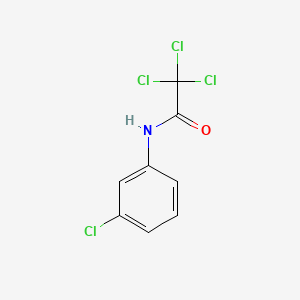

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)
